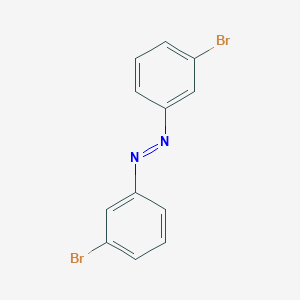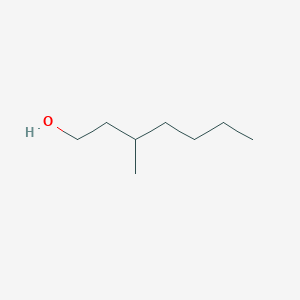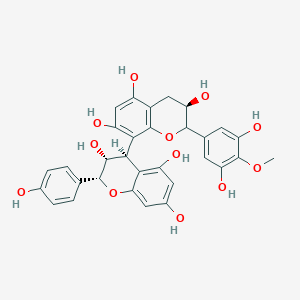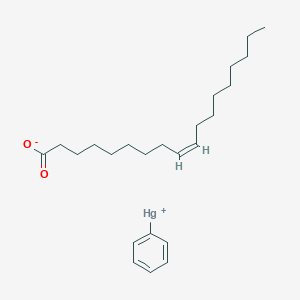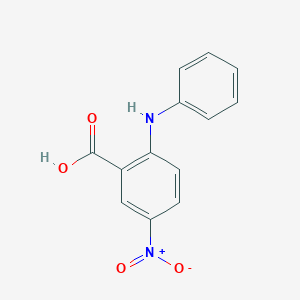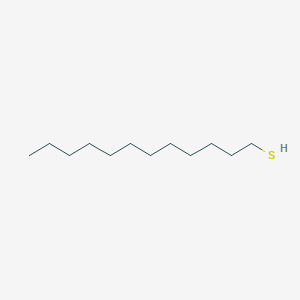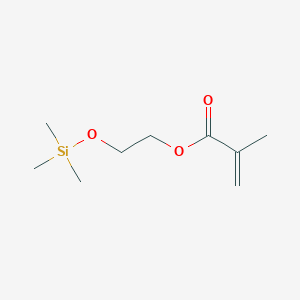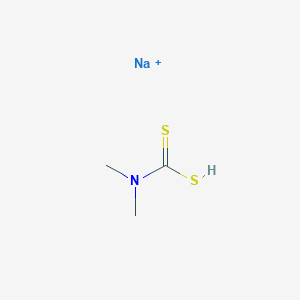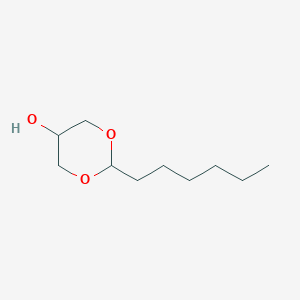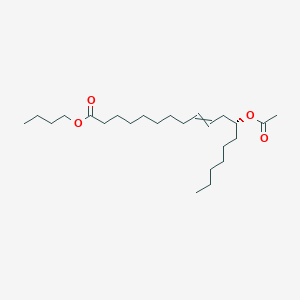![molecular formula C19H28O B093582 (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 17305-51-0](/img/structure/B93582.png)
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, commonly known as Dihydrotestosterone (DHT), is a hormone that plays a crucial role in the development of male sexual characteristics. It is a derivative of testosterone and is responsible for the formation of male genitalia, prostate gland, and secondary sexual characteristics such as facial hair, deep voice, and muscle mass. DHT is also involved in the regulation of hair growth and the development of male pattern baldness.
Mechanism Of Action
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one binds to androgen receptors in target tissues, such as the prostate gland, skin, and hair follicles. The binding of (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one to these receptors activates a series of intracellular signaling pathways that regulate gene expression and protein synthesis. These pathways are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical And Physiological Effects
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a variety of biochemical and physiological effects on the body. It is responsible for the development of male sexual characteristics, including the growth of facial hair, deepening of the voice, and increased muscle mass. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one also plays a role in the regulation of hair growth, and its excess has been linked to male pattern baldness. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is also involved in the regulation of bone growth, muscle development, and cognitive function.
Advantages And Limitations For Lab Experiments
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a useful tool for studying the effects of androgens on various physiological processes. Its ability to bind to androgen receptors in target tissues makes it a valuable tool for investigating the mechanisms of androgen action. However, its use is limited by its potential toxicity and the need for specialized equipment and techniques to handle and store it safely.
Future Directions
There are several future directions for research on (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. One area of interest is the development of new drugs that target the androgen receptor and modulate its activity. Another area of research is the identification of new targets for the treatment of androgen-related disorders, such as prostate cancer and male pattern baldness. Additionally, there is a need for further investigation into the mechanisms of androgen action and the role of (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one in the regulation of physiological processes.
Synthesis Methods
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is synthesized from testosterone by the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone into (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one by removing the double bond between the C4 and C5 positions and reducing the keto group at C3 to a hydroxyl group. The conversion of testosterone to (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one occurs mainly in the prostate gland, skin, and hair follicles.
Scientific Research Applications
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has been extensively studied in the field of endocrinology and reproductive medicine. It is used in the diagnosis and treatment of various disorders related to androgen deficiency and excess, such as hypogonadism, prostate cancer, and hirsutism. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is also used in research to study the effects of androgens on various physiological processes, including bone growth, muscle development, and cognitive function.
properties
CAS RN |
17305-51-0 |
|---|---|
Product Name |
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h4,13,15,17H,3,5-12H2,1-2H3/t13-,15-,17-,18-,19-/m0/s1 |
InChI Key |
AKYIMYFAJUTLBM-SKMQDVENSA-N |
Isomeric SMILES |
C[C@@]12CCC=C1[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCC=C1C3CCC4CC(=O)CCC4(C3CC2)C |
Canonical SMILES |
CC12CCC=C1C3CCC4CC(=O)CCC4(C3CC2)C |
synonyms |
5α-Androst-14-en-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



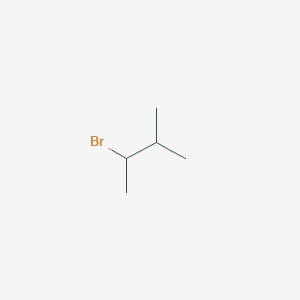
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
